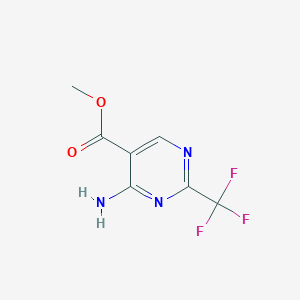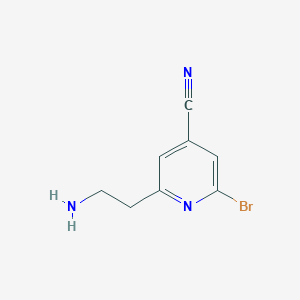
2-(2-Aminoethyl)-6-bromoisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-6-bromoisonicotinonitrile is a chemical compound that belongs to the class of brominated pyridines This compound is characterized by the presence of an aminoethyl group at the second position and a bromine atom at the sixth position of the pyridine ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of the aminoethyl group. One common method involves the reaction of isonicotinonitrile with bromine in the presence of a suitable catalyst to yield 6-bromoisonicotinonitrile. This intermediate is then reacted with 2-aminoethanol under appropriate conditions to introduce the aminoethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethyl)-6-bromoisonicotinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The aminoethyl group can undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Applications De Recherche Scientifique
2-(2-Aminoethyl)-6-bromoisonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethyl)-6-bromoisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom and nitrile group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl diphenylborinate: Known for its role in modulating calcium entry in cells.
Ethanolamine: A simpler compound with similar aminoethyl functionality but lacking the bromine and nitrile groups.
4-(2-Aminoethyl)aniline: Contains an aminoethyl group but differs in the aromatic ring structure and lacks the nitrile group.
Uniqueness
2-(2-Aminoethyl)-6-bromoisonicotinonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom and nitrile group distinguishes it from simpler aminoethyl compounds and allows for a broader range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C8H8BrN3 |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-6-bromopyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8BrN3/c9-8-4-6(5-11)3-7(12-8)1-2-10/h3-4H,1-2,10H2 |
Clé InChI |
VGYORHZFPAQSFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


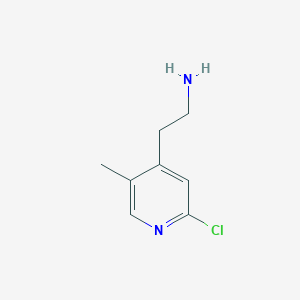
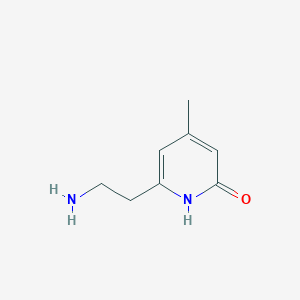

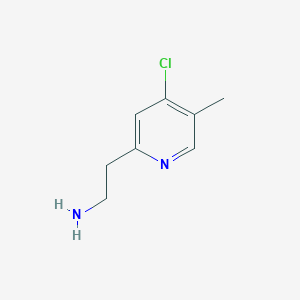

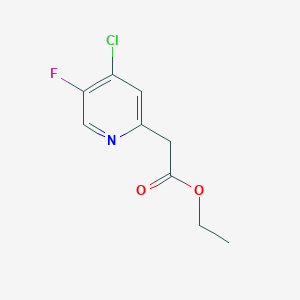
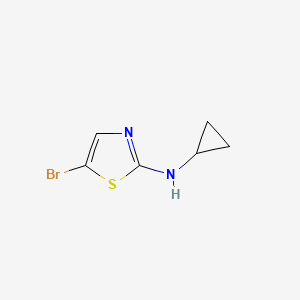


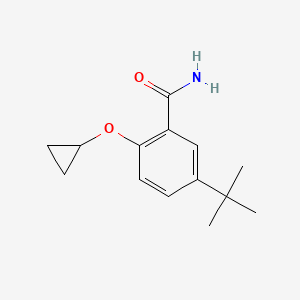
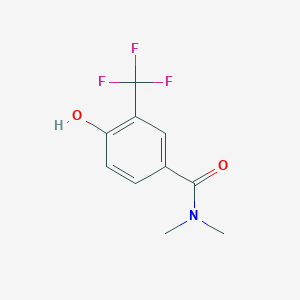
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
